molecular formula C18H17N3OS B2861279 N-(2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 845280-17-3

N-(2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2861279
CAS No.: 845280-17-3
M. Wt: 323.41
InChI Key: WWCIVQZCUVHXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2-methylphenyl group attached to the acetamide nitrogen and a 5-phenyl-substituted imidazole ring connected via a sulfanyl (-S-) bridge.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-7-5-6-10-15(13)20-17(22)12-23-18-19-11-16(21-18)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCIVQZCUVHXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The phenyl-substituted imidazole can be reacted with a thiol compound to form the thioether linkage. This reaction often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out in an aprotic solvent like dimethylformamide (DMF).

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group. This reaction is typically performed in the presence of a base such as triethylamine (TEA) to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and tolyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: HNO3, sulfuric acid (H2SO4) as catalyst; Br2, iron (Fe) as catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive imidazole compounds.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The thioether and acetamide groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Structural Comparisons

The compound’s core structure shares similarities with several derivatives reported in the Brazilian Journal of Pharmaceutical Sciences (2015) and other sources. Key structural variations include:

Compound Name Substituents on Phenyl Ring Heterocyclic Core Additional Modifications Reference
Target Compound 2-methylphenyl 5-phenyl-1H-imidazol-2-yl None N/A
8e (N-(2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) 2-methylphenyl 1,3,4-oxadiazole Indole substitution at C5 of oxadiazole
8t (N-(5-chloro-2-methylphenyl)-...acetamide) 5-chloro-2-methylphenyl 1,3,4-oxadiazole Chlorine atom at C5 of phenyl
5a (N-(1H-benzimidazol-2-yl)-2-phenyl-N'-tosylacetamidine) Tosyl group Benzimidazole Sulfonamide linkage
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide 4-chlorophenyl Imidazole 5-methylisoxazole substitution

Key Observations :

  • Chlorine substitution (e.g., 8t ) increases molecular polarity, which may enhance solubility but reduce membrane permeability .
  • Benzimidazole derivatives (e.g., 5a ) exhibit extended π-conjugation, possibly improving stacking interactions in biological targets .

Physical and Spectroscopic Properties

Comparative data for melting points, molecular weights, and spectral features are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IR Key Absorptions (cm⁻¹) ¹H-NMR Features (δ, ppm)
Target C₁₈H₁₇N₃OS 323.41 Not reported N-H (~3300), C=O (~1680), C=S (~680) Aromatic protons (6.8–7.5), CH₃ (2.3)
8e C₂₀H₁₈N₄O₂S 378.44 155 N-H (3320), C=O (1675), C=N (1620) NH (8.2), indole H-7’ (7.3), CH₂ (4.16)
8t C₂₀H₁₇ClN₄O₃S 428.88 Not reported C-Cl (750), C=O (1685) Chlorophenyl H (7.1–7.4), CH₃ (2.5)
5a C₂₀H₂₀N₄O₂S 380.46 Not reported S=O (1150, 1350), C=O (1690) Benzimidazole H (7.5–8.0), tosyl CH₃ (2.4)

Insights :

  • The target compound’s lack of polar substituents (e.g., Cl, NO₂) suggests lower solubility compared to 8t or 8v .
  • The presence of an indole group in 8e introduces additional NH stretching in IR, distinguishing it from the target compound .

Implications :

  • Substitution with nitro groups (e.g., 8v ) may enhance α-glucosidase inhibition, relevant for diabetes management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.